rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol
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Overview
Description
rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a methylimidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the methylimidazole group. The final step often involves the reduction of an intermediate to yield the desired methanol derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.
Scientific Research Applications
rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol can be compared with other similar compounds, such as:
[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]ethanol: Differing by the presence of an ethanol group instead of methanol.
[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]amine: Featuring an amine group instead of methanol.
Biological Activity
rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyrrolidine ring and an imidazole moiety, which are known to interact with various biological targets, influencing enzyme activity and receptor modulation.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves the reduction of a corresponding ketone or aldehyde precursor. Common methods include:
- Reduction using Sodium Borohydride (NaBH4) : This method is often employed under controlled conditions to yield high purity.
- Lithium Aluminum Hydride (LiAlH4) : Another effective reducing agent that can be utilized in the synthesis process.
These reactions are usually conducted in inert atmospheres to minimize oxidation risks and at low temperatures to control reaction rates.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring can facilitate binding to metal ions or active sites in proteins, modulating their function. This interaction can lead to significant changes in cellular processes.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Cytotoxic Effects : In vitro studies have shown that certain derivatives of this compound can induce apoptosis in cancer cell lines, indicating potential anti-cancer activity.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antivascular Activity : A study on similar compounds showed that specific structural configurations led to enhanced tubulin polymerization inhibition, correlating with anti-tumor effects .
- Enzyme Inhibition : Research has indicated that compounds with similar structures can act as inhibitors for various enzymes involved in metabolic pathways, suggesting that rac-[...] may have similar effects .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds can be useful:
Compound Name | Structure | Biological Activity |
---|---|---|
rac-(3R,4R)-N-cyclopropyl-pyrrolidine | Structure | Moderate enzyme inhibition |
rac-(3R,4S)-aminomethyl-pyrrolidine | Structure | Antimicrobial properties |
This table illustrates the diversity in biological activities among structurally related compounds.
Properties
IUPAC Name |
[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-6-11-4-9(12)8-3-10-2-7(8)5-13/h4,6-8,10,13H,2-3,5H2,1H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNSDFXNTPPPMD-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CNCC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2CNC[C@H]2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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